2-Formyl-6-(2-trifluoromethylphenyl)phenol
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Overview
Description
2-Formyl-6-(2-trifluoromethylphenyl)phenol, also known as 2-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde, is a chemical compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol . This compound is characterized by the presence of a formyl group and a trifluoromethylphenyl group attached to a phenol ring, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of 2-Formyl-6-(2-trifluoromethylphenyl)phenol typically involves the formylation of 2-(2-trifluoromethylphenyl)phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes hydrolysis to yield the desired aldehyde product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Formyl-6-(2-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
2-Formyl-6-(2-trifluoromethylphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-6-(2-trifluoromethylphenyl)phenol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
2-Formyl-6-(2-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:
2-Formyl-6-(2-chlorophenyl)phenol: This compound has a chloro group instead of a trifluoromethyl group, which affects its reactivity and biological activity.
2-Formyl-6-(2-methylphenyl)phenol: The presence of a methyl group instead of a trifluoromethyl group results in different physicochemical properties and applications.
2-Formyl-6-(2-nitrophenyl)phenol:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct properties such as increased lipophilicity, metabolic stability, and potential biological activity .
Properties
IUPAC Name |
2-hydroxy-3-[2-(trifluoromethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXWLFODJFGFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685272 |
Source
|
Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-44-2 |
Source
|
Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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